6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene
Overview
Description
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene is an organic compound with the molecular formula C19H18 It is a derivative of indacene, characterized by the presence of a methyl group at the 6th position and a phenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium complexes such as Pd(dppf)Cl2. The reaction typically uses 4-bromo-6-methyl-1,2,3,5-tetrahydro-s-indacene and 4-tert-butylphenyl boronic acid as starting materials. The optimized conditions include the presence of 1.5 mol% of Pd(dppf)Cl2, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of K2CO3, and 1000 mL/mol of isopropanol. The reaction mixture is stirred under reflux for approximately 26 hours, resulting in a yield of 82.1% with a purity of 99% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki-Miyaura cross-coupling reaction remains a viable method for large-scale synthesis due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This compound is structurally similar but has different biological effects, primarily as a neurotoxin causing Parkinson’s disease.
4-(4-tert-Butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene: This compound is used as a ligand in metallocene catalysts, similar to 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand in metallocene catalysts and its potential neuroprotective effects distinguish it from other similar compounds.
Properties
IUPAC Name |
6-methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18/c1-13-10-16-12-15-8-5-9-17(15)19(18(16)11-13)14-6-3-2-4-7-14/h2-4,6-7,10,12H,5,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFLUEXAMNDOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=C3CCCC3=C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703103 | |
Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852160-02-2 | |
Record name | 6-Methyl-4-phenyl-1,2,3,5-tetrahydro-s-indacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80703103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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